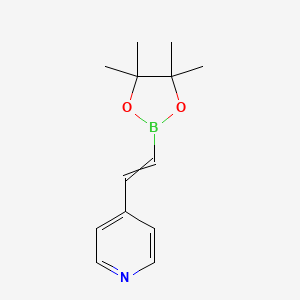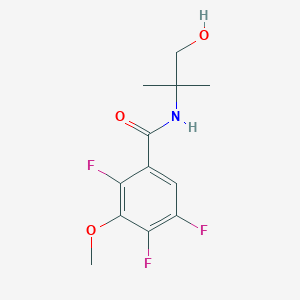
2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide is a chemical compound with the molecular formula C11H12F3NO2. It is known for its unique structure, which includes trifluoromethyl groups and a methoxybenzamide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide typically involves the reaction of 2,4,5-trifluorobenzoic acid with 1-hydroxy-2-methylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,4,5-trifluoro-N-(2-oxopropyl)-3-methoxybenzamide.
Reduction: Formation of 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, while the methoxybenzamide moiety contributes to its overall stability and solubility. The compound can modulate various biochemical pathways, making it a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
- 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4-methoxybenzamide
- 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide
Uniqueness
2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide stands out due to the specific positioning of the methoxy group on the benzamide ring, which can influence its reactivity and interaction with biological targets. This unique structure makes it a compound of interest in various research applications.
Propriétés
Numéro CAS |
865246-27-1 |
|---|---|
Formule moléculaire |
C12H14F3NO3 |
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide |
InChI |
InChI=1S/C12H14F3NO3/c1-12(2,5-17)16-11(18)6-4-7(13)9(15)10(19-3)8(6)14/h4,17H,5H2,1-3H3,(H,16,18) |
Clé InChI |
FRANJBNLKUKIRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)NC(=O)C1=CC(=C(C(=C1F)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
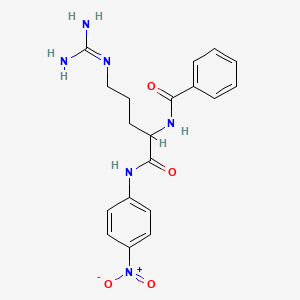
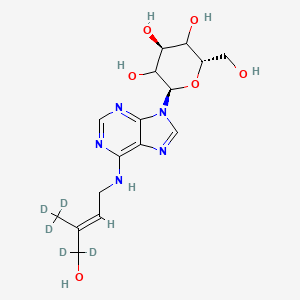
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
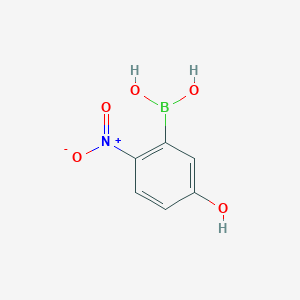

![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
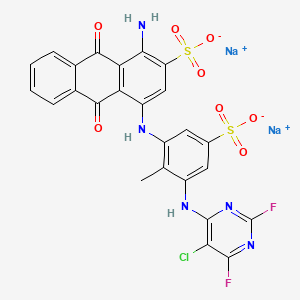
![5-Fluoro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B13405837.png)

![Methyl [(3-fluorophenyl)methylidene]carbamate](/img/structure/B13405859.png)
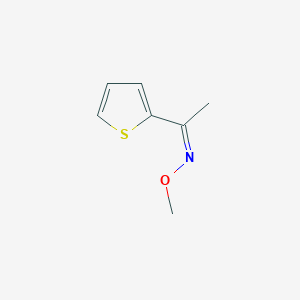
![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)
